eNOS Inhibitory Potency: Target Engagement Verification vs. 5-Lipoxygenase Inactivity Profile
This compound demonstrates measurable, single-digit micromolar inhibitory activity against human endothelial nitric oxide synthase (eNOS), with a reported IC50 of 180 nM (0.18 µM) using recombinant human eNOS expressed in insect SF9 cells . In stark contrast, it shows no significant inhibitory activity against human recombinant 5-lipoxygenase (5-LOX) up to a concentration of 300 µM, representing a >1,600-fold selectivity window . This negative selectivity data defines a clear boundary for its utility in eNOS-focused chemical biology, distinguishing it from non-selective or promiscuous scaffolds.
| Evidence Dimension | eNOS vs. 5-LOX Inhibitory Potency & Selectivity Window |
|---|---|
| Target Compound Data | eNOS IC50 = 180 nM; 5-LOX IC50 > 300 µM |
| Comparator Or Baseline | 5-LOX as an off-target sentinel assay; NDGA (a known pan-LOX inhibitor, 5-LOX IC50 = 200 nM) as contextual reference |
| Quantified Difference | >1,600-fold selectivity for eNOS over 5-LOX; the compound is completely inactive against 5-LOX at concentrations where it fully inhibits eNOS |
| Conditions | eNOS: human recombinant enzyme, insect SF9 cell expression, 1 hr incubation; 5-LOX: human recombinant enzyme, E. coli BL21(DE3) expression, reduction in all-trans isomers of LTB4 and 5-HETE formation |
Why This Matters
For procurement decisions in NO-signaling or cardiovascular research programs, this eNOS activity—absent in the non-methoxylated 1-naphthamide isomer—provides a defined and experimentally verifiable biological anchor, while the 5-LOX inactivity rules out confounding anti-inflammatory polypharmacology that could compromise assay interpretation.
- [1] BindingDB, Entry BDBM50372207 (CHEMBL272708), Target: Nitric oxide synthase, endothelial (Human); IC50 180 nM. View Source
- [2] BindingDB, Entry BDBM50591538 (CHEMBL5205807), Target: 5-Lipoxygenase (Human); IC50 > 10,000 nM. View Source
